molecular formula C22H36O4 B121216 Prostaglandin A1 ethyl ester

Prostaglandin A1 ethyl ester

Cat. No.: B121216
M. Wt: 364.5 g/mol
InChI Key: STQVEMJKKQYNQQ-LTGPBHORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin A1 ethyl ester is a prodrug form of Prostaglandin A1, which is a member of the prostaglandin family. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. This compound is known for its enhanced lipid solubility, making it more effective in biological systems .

Scientific Research Applications

Prostaglandin A1 ethyl ester has a wide range of scientific research applications:

Safety and Hazards

Prostaglandin A1 ethyl ester is not for human or veterinary use . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Future Directions

While there are no published reports on the biological activity of Prostaglandin A1 ethyl ester at this time , it’s worth noting that Prostaglandin A1 has been shown to have potential therapeutic effects, such as causing renal vasodilation, increasing urine sodium excretion, and lowering arterial pressure in hypertensive patients . This suggests potential future directions for research into the therapeutic applications of this compound.

Biochemical Analysis

Biochemical Properties

Prostaglandin A1 Ethyl Ester interacts with various enzymes and proteins. It inhibits the activation of platelets . The nature of these interactions involves the blocking of increases in intracellular calcium concentration and TXA2 synthesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activation of platelets . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits the activation of platelets, likely through blocking increases in intracellular calcium concentration and TXA2 synthesis .

Metabolic Pathways

This compound is involved in the prostaglandin metabolic pathway . It interacts with various enzymes and cofactors, but specific details about these interactions and their effects on metabolic flux or metabolite levels are currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin A1 ethyl ester typically involves the esterification of Prostaglandin A1. This process can be carried out using various reagents and catalysts. One common method involves the reaction of Prostaglandin A1 with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is followed by purification through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin A1 ethyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Various substitution reactions can occur, especially at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Acid chlorides and anhydrides are used for esterification and other substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxy and keto derivatives, while reduction can yield alcohols .

Comparison with Similar Compounds

    Prostaglandin E1: Known for its vasodilatory effects and use in treating erectile dysfunction.

    Prostaglandin F2α: Involved in the regulation of reproductive processes.

    Prostaglandin D2: Plays a role in allergic reactions and sleep regulation.

Uniqueness: Prostaglandin A1 ethyl ester is unique due to its enhanced lipid solubility, which allows for better absorption and efficacy in biological systems. Its ability to inhibit platelet activation and cause renal vasodilation also distinguishes it from other prostaglandins .

Properties

IUPAC Name

ethyl 7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O4/c1-3-5-8-11-19(23)16-14-18-15-17-21(24)20(18)12-9-6-7-10-13-22(25)26-4-2/h14-20,23H,3-13H2,1-2H3/b16-14+/t18-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQVEMJKKQYNQQ-LTGPBHORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Prostaglandin A1 ethyl ester
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Prostaglandin A1 ethyl ester
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Prostaglandin A1 ethyl ester
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Prostaglandin A1 ethyl ester

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